molecular formula C36H73NO3 B13365591 Heptadecan-9-yl 8-((2-hydroxyethyl)(nonyl)amino)octanoate

Heptadecan-9-yl 8-((2-hydroxyethyl)(nonyl)amino)octanoate

Cat. No.: B13365591
M. Wt: 568.0 g/mol
InChI Key: INBRBABYYNMEAP-UHFFFAOYSA-N
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Description

Heptadecan-9-yl 8-((2-hydroxyethyl)(nonyl)amino)octanoate is a complex organic compound that belongs to the class of lipids. It is characterized by its long hydrocarbon chains and functional groups that make it a versatile molecule in various scientific and industrial applications. This compound is often used in the synthesis of other complex molecules and has significant roles in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)(nonyl)amino)octanoate typically involves the esterification of heptadecanoic acid with 8-((2-hydroxyethyl)(nonyl)amino)octanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification systems. The use of automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 8-((2-hydroxyethyl)(nonyl)amino)octanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halides, ethers.

Scientific Research Applications

Heptadecan-9-yl 8-((2-hydroxyethyl)(nonyl)amino)octanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Heptadecan-9-yl 8-((2-hydroxyethyl)(nonyl)amino)octanoate involves its interaction with biological membranes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound facilitates the encapsulation and release of therapeutic agents. The molecular targets include cell membrane lipids and proteins involved in endocytosis and intracellular trafficking .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Heptadecan-9-yl 8-((2-hydroxyethyl)(nonyl)amino)octanoate stands out due to its specific functional groups that provide unique properties in terms of solubility, stability, and reactivity. Its ability to form stable emulsions and its role in enhancing the delivery of nucleic acids make it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C36H73NO3

Molecular Weight

568.0 g/mol

IUPAC Name

heptadecan-9-yl 8-[2-hydroxyethyl(nonyl)amino]octanoate

InChI

InChI=1S/C36H73NO3/c1-4-7-10-13-16-21-26-31-37(33-34-38)32-27-22-17-20-25-30-36(39)40-35(28-23-18-14-11-8-5-2)29-24-19-15-12-9-6-3/h35,38H,4-34H2,1-3H3

InChI Key

INBRBABYYNMEAP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO

Origin of Product

United States

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